2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-2-29-22-10-6-4-8-19(22)25-24(28)16-31-23-15-30-18(13-21(23)27)14-26-12-11-17-7-3-5-9-20(17)26/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPKTOZNDWICEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyran ring. The final step involves the coupling of these two moieties under specific reaction conditions.
Indole Derivative Synthesis: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Pyran Ring Formation: The pyran ring can be synthesized via the reaction of a suitable aldehyde with a β-keto ester in the presence of a base, leading to the formation of the pyran ring through a cyclization reaction.
Coupling Reaction: The final step involves the coupling of the indole and pyran derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that combines several functional groups, which may contribute to its biological activity. The key components of its structure include:
- Indole moiety : Associated with various biological activities, including anticancer properties.
- Pyran ring : Known for its role in numerous natural products and synthetic compounds with pharmacological significance.
- Ethoxyphenyl group : Enhances lipophilicity and may improve bioavailability.
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, a related compound was shown to induce apoptosis in breast cancer cell lines through the modulation of signaling pathways involved in cell survival and death.
Antimicrobial Effects
Compounds containing an indole or pyran structure often display antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, enzyme assays have indicated potential inhibitory effects on kinases that are crucial for tumor growth and metastasis.
Synthesis and Reaction Pathways
The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide typically involves several key steps:
- Formation of the pyran ring : Utilizing appropriate precursors to create the 4-oxo-pyran structure.
- Indole attachment : Introducing the indole moiety through nucleophilic substitution reactions.
- Ethoxyphenyl acetamide formation : Finalizing the synthesis by coupling with the ethoxyphenyl group.
Case Studies
Several case studies highlight the potential applications of similar compounds:
- Anticancer Activity : A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models by targeting specific oncogenic pathways.
- Antimicrobial Effects : Research on structurally analogous compounds revealed notable activity against multi-drug resistant bacterial strains, suggesting potential for therapeutic development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the pyran ring can modulate the compound’s overall activity. The exact mechanism may involve binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Pyran vs. Morpholinone/Chromenone: The pyran-4-one core in the target compound differs from morpholinone () and chromenone () systems. Pyran’s six-membered oxygenated ring offers conformational rigidity, while morpholinone’s nitrogen inclusion enables hydrogen bonding, as seen in solubility-enhanced derivatives .
Substituent Effects
- 2-Ethoxyphenyl vs. Halogenated/Chlorinated Groups : The ethoxy group in the target compound enhances lipophilicity compared to polar hydroxy groups () or electron-withdrawing chloro substituents (). This modification may improve blood-brain barrier penetration relative to chlorinated analogs like GB59693 .
- Dihydroindole vs.
Biological Activity
The compound 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that combines features of indole and pyran derivatives. Its structural components suggest potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and efficacy against different cell lines.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-component reactions where indole derivatives are reacted with pyran-based intermediates. The synthesis pathway may include the following steps:
- Formation of the pyran ring through condensation reactions.
- Introduction of the indole moiety via nucleophilic substitution.
- Final acetamide formation through coupling reactions.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of 4H-pyran have shown significant cytotoxic effects against various cancer cell lines, including:
- HI-60 (Human leukemia cells)
- NCI-H460 (Non-small cell lung cancer)
In a comparative study, compounds similar to this compound exhibited IC50 values ranging from to , indicating potent anti-proliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7k | HI-60 | 0.25 |
| 7l | NCI-H460 | 0.29 |
| 5e | HCT116 | 0.36 |
The proposed mechanism for the anticancer activity includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Targeting Specific Pathways : The presence of the indole moiety suggests potential interactions with pathways involving Bcl-2 proteins, which are crucial for regulating apoptosis .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties indicate that compounds with similar structural features can inhibit bacterial growth. The presence of electron-withdrawing groups in related pyran derivatives has been correlated with enhanced antimicrobial activity .
Case Studies and Research Findings
- Case Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibit significant cytotoxicity against various cancer cell lines due to their ability to induce oxidative stress .
- Research on Pyran Derivatives : Compounds derived from pyran structures were evaluated for their anti-proliferative properties and showed promising results in inhibiting tumor growth in vitro .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide?
- Methodology : Use stepwise coupling reactions, starting with functionalization of the pyran-4-one core. Introduce the indole-methyl group via nucleophilic substitution (e.g., using NaH/DMF conditions) before attaching the acetamide moiety. Purification via column chromatography (hexane/EtOAc gradients) and recrystallization (e.g., ethyl acetate) improves purity. Monitor intermediates using TLC and confirm structures via -NMR (e.g., δ 4.3–4.5 ppm for ethoxy groups) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- -NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and ethoxy methylene (δ 3.6–4.0 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and amide N-H (~3300 cm).
- LC-MS : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian09) for bond angles and torsional strain .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize target-specific assays:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR or VEGFR-2).
- Cytotoxicity : Employ MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7).
- Solubility : Perform shake-flask method in PBS (pH 7.4) with HPLC quantification. Adjust DMSO concentrations to ≤0.1% to avoid false positives .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in NMR-based conformational analysis?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine absolute configuration. Compare experimental torsion angles (e.g., C8–O1–C7–C6) with NMR-derived NOESY correlations. For example, if NMR suggests a planar amide but XRD shows a twisted conformation (dihedral angles >30°), attribute discrepancies to solution-phase dynamics. Use SHELX or Olex2 for refinement .
Q. What computational methods are effective for predicting binding modes to biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock the compound into X-ray structures of homologous targets (e.g., indole-binding GPCRs). Prioritize poses with H-bonds to the acetamide oxygen and π-π stacking with the pyran ring.
- MD simulations (GROMACS) : Simulate ligand-receptor complexes (50–100 ns) to assess stability of key interactions (e.g., indole NH–backbone carbonyl). Validate with MM-PBSA binding energy calculations .
Q. How should researchers address discrepancies in IC values across different assay formats?
- Methodology :
- Assay standardization : Replicate experiments using identical ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers.
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine).
- Statistical analysis : Apply ANOVA/Tukey tests to identify outliers. If IC varies >10-fold, investigate solvent effects (e.g., DMSO vs. cyclodextrin) .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodology :
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., cleavage of the indole-methyl group).
- Stabilization : Add antioxidants (0.01% BHT) or lyophilize with trehalose. Store in amber vials under argon to prevent photolysis and oxidation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
